GJ072 was developed as part of a series of small molecular weight compounds aimed at enhancing translational readthrough. It was identified through high-throughput screening methods that evaluated its efficacy in promoting readthrough in various cellular models. The classification of GJ072 falls under the category of pharmacological agents that target translation termination processes, specifically focusing on eukaryotic release factors involved in protein synthesis.
The synthesis of GJ072 involves several key steps that focus on optimizing its structure for enhanced biological activity. The compound is derived from a series of analogs designed to improve upon the properties of ataluren. Initial synthesis starts with the formation of a core structure, followed by modifications that introduce functional groups aimed at enhancing binding affinity to the ribosomal machinery involved in translation.
The synthesis process typically includes:
GJ072's molecular structure is characterized by a complex arrangement that allows it to interact effectively with the ribosomal machinery. The compound's specific structural features include:
The exact molecular formula and weight have been documented, with detailed structural data available from chemical databases and research articles .
GJ072 undergoes specific chemical interactions that are critical for its function as a readthrough agent. These reactions primarily involve:
Experimental studies have demonstrated that GJ072 significantly inhibits photoincorporation into eRF1, indicating its effective binding and subsequent action within the translation termination complex .
The mechanism by which GJ072 promotes readthrough involves several steps:
Data from various assays indicate that GJ072 operates similarly to ataluren but may offer improved efficacy in certain contexts .
GJ072 exhibits several notable physical and chemical properties:
These properties are essential for understanding how GJ072 behaves in biological systems and its potential therapeutic applications .
GJ072 has significant potential applications in scientific research and therapeutics:
GJ072 (CAS# 943092-47-5) is a synthetic small-molecule nonsense suppressor with the systematic IUPAC name N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Its empirical formula is C₂₂H₁₈FN₅O₂S, corresponding to a molecular weight of 435.48 g/mol and an exact mass of 435.1165 Da. Elemental analysis reveals a composition of 60.68% carbon, 4.17% hydrogen, 4.36% fluorine, 16.08% nitrogen, 7.35% oxygen, and 7.36% sulfur [1].
The compound exists as a solid powder with >98% purity and demonstrates stability for >3 years when stored at -20°C. It is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, necessitating DMSO-based formulations for experimental use. The canonical structure features a 1,2,4-triazole core substituted at positions 3, 4, and 5, creating a planar heteroaromatic system. While no natural isomers are reported, synthetic analogs involve modifications to the pyridinyl, fluorophenyl, or methoxyphenyl rings [1] [3].
GJ072’s structure integrates multiple pharmacophores critical for its bioactivity (Figure 1):
Table 1: Key Structural and Physicochemical Properties of GJ072
Property | Value |
---|---|
CAS Number | 943092-47-5 |
Molecular Formula | C₂₂H₁₈FN₅O₂S |
Molecular Weight | 435.48 g/mol |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
SMILES String | O=C(NC₁=CC=C(F)C=C₁)CSC₂=NN=C(C₃=NC=CC=C₃)N₂C₄=CC=CC(OC)=C₄ |
GJ072 binds the ribosomal peptidyl transferase center (PTC) in the large (60S) subunit, a region within domain V of the 28S rRNA in eukaryotes. The PTC coordinates peptide bond formation and termination events. Biochemical evidence indicates that GJ072’s 1,2,4-triazole and pyridinyl groups form non-covalent interactions with conserved rRNA bases (e.g., A2450, C2452, U2506) in the A-site, where aminoacyl-tRNAs dock [2] [6] [10]. This binding distorts the rRNA conformation, reducing the fidelity of stop codon recognition. Unlike aminoglycosides (e.g., G418), which primarily target the small subunit’s decoding center, GJ072’s larger binding footprint spans both A- and P-site regions of the PTC. This allows it to perturb tRNA positioning during termination, a mechanism corroborated by ribosomal profiling studies showing delayed translation elongation at stop codons [3] [10].
GJ072 induces "readthrough" by promoting the incorporation of near-cognate tRNAs at premature termination codons (UGA, UAG, UAA), enabling ribosomal bypass of nonsense mutations. In vitro assays using ATM gene constructs show GJ072 achieves readthrough efficiencies of 15–25% across all three stop codons at 10–30 µM concentrations, outperforming PTC124 (Ataluren), which is biased toward UGA [3] [4].
Cellular studies in lymphoblastoid lines from ataxia-telangiectasia (A-T) patients (homozygous for ATM nonsense mutations) confirmed functional protein restoration:
Table 2: Readthrough Efficiency of GJ072 Analogs in A-T Cell Models
Analog | Stop Codon Activity | ATM Kinase Induction (ΔFI) | Key Structural Modification |
---|---|---|---|
GJ072 | UGA, UAG, UAA | 1.8–2.2 | Parent compound |
GJ103 | UGA, UAG, UAA | 2.5–3.0 | 4-Fluorobenzyl substitution |
GJ106 | UGA, UAG | 2.0–2.4 | Pyrimidine-2,4-dione replacement |
GJ109 | UGA, UAG, UAA | 2.3–2.8 | Chlorophenyl at triazole-4 position |
Structural-Activity Insights: Analogs like GJ103 (water-soluble salt form) exhibit enhanced potency due to optimized hydrophobic interactions within the PTC. Crucially, the 3-(amidomethylthio)-1,2,4-triazole unit is indispensable, as deletion ablates activity. Shared pharmacophores with RTC219 further validate this motif’s role [3] [8].
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